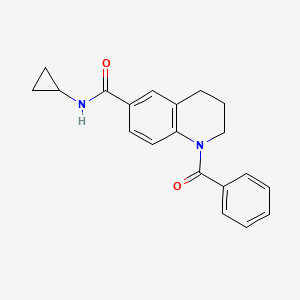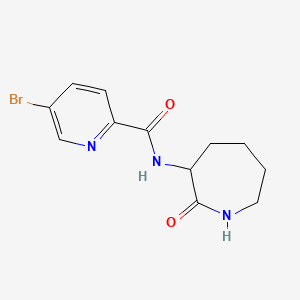
1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as BTQ or BTQ-7, is a synthetic compound that has gained attention in recent years for its potential use in scientific research.
Mechanism of Action
1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide-7 acts as a selective sigma-1 receptor agonist, meaning it activates these receptors. Sigma-1 receptors are located primarily in the endoplasmic reticulum of cells and are involved in modulating calcium signaling and protein folding. Activation of sigma-1 receptors by this compound-7 has been shown to have a variety of effects on cellular function, including modulation of neurotransmitter release and regulation of ion channels.
Biochemical and Physiological Effects:
Studies have shown that this compound-7 can have a variety of effects on biochemical and physiological processes. It has been shown to have analgesic effects in animal models of pain, as well as anti-inflammatory effects. This compound-7 has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
One advantage of 1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide-7 is its selectivity for sigma-1 receptors, which allows for more precise investigation of the role of these receptors in physiological processes. However, one limitation is that it is a synthetic compound and may not fully replicate the effects of endogenous ligands that bind to sigma-1 receptors.
Future Directions
There are several potential future directions for research on 1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide-7. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and chronic pain. Additionally, further investigation into the mechanism of action of this compound-7 and its effects on cellular function could provide insights into the role of sigma-1 receptors in these processes. Finally, the development of more selective sigma-1 receptor agonists could provide new tools for investigating the function of these receptors in health and disease.
Synthesis Methods
1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide-7 can be synthesized through a multi-step process starting with commercially available cyclohexanone. The synthesis involves the formation of a tetrahydroquinoline ring followed by the introduction of a benzoyl group and a cyclopropyl group. The final step involves the formation of the carboxamide group. The synthesis of this compound-7 has been optimized to improve yield and purity.
Scientific Research Applications
1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide-7 has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to selectively bind to sigma-1 receptors, which are involved in a variety of physiological processes including pain, cognition, and mood regulation. This compound-7 has been used in studies to investigate the role of sigma-1 receptors in these processes.
properties
IUPAC Name |
1-benzoyl-N-cyclopropyl-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19(21-17-9-10-17)16-8-11-18-15(13-16)7-4-12-22(18)20(24)14-5-2-1-3-6-14/h1-3,5-6,8,11,13,17H,4,7,9-10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNWESRVHKRODF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)NC3CC3)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Chlorophenyl)methyl]-5-pyrrolidin-3-yl-1,2,4-oxadiazole](/img/structure/B7560107.png)
![3-Amino-1-[4-(diethylamino)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7560118.png)
![5-[[(5-Bromothiophen-3-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560120.png)
![1-[(E)-3-chloroprop-2-enyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B7560137.png)





![4-{4-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]benzyl}morpholine](/img/structure/B7560168.png)
![2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid](/img/structure/B7560171.png)
![2-[(3-Bromo-4-methoxyphenyl)methylamino]-3-methylbutanoic acid](/img/structure/B7560176.png)
![N-[(5-bromothiophen-3-yl)methyl]-N-methyl-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7560200.png)